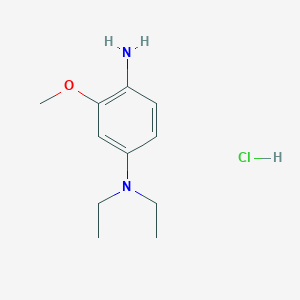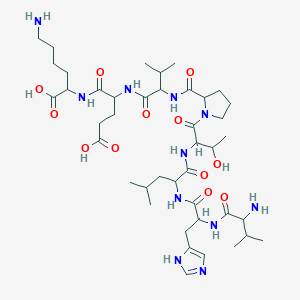
Val-his-leu-thr-pro-val-glu-lys
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Val-his-leu-thr-pro-val-glu-lys is an octapeptide composed of the amino acids valine, histidine, leucine, threonine, proline, valine, glutamic acid, and lysine. . It plays a significant role in various biological processes and has been studied extensively for its properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Val-his-leu-thr-pro-val-glu-lys can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The Merrifield procedure is often employed, which involves the stepwise addition of protected amino acids to a solid resin . The process includes:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s α-amino group.
Coupling: of the next protected amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Val-his-leu-thr-pro-val-glu-lys can undergo various chemical reactions, including:
Oxidation: The histidine and proline residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Coupling reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine .
Wissenschaftliche Forschungsanwendungen
Val-his-leu-thr-pro-val-glu-lys has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Studied for its role in hemoglobin function and sickle-cell disease.
Medicine: Investigated for potential therapeutic applications in treating sickle-cell disease and other hemoglobinopathies.
Industry: Used in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
The mechanism of action of val-his-leu-thr-pro-val-glu-lys involves its interaction with hemoglobin. As part of the hemoglobin S β-chain, it contributes to the formation of the sickle-cell shape in red blood cells. This peptide sequence affects the polymerization of deoxygenated hemoglobin S, leading to the characteristic sickling of red blood cells in sickle-cell disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Val-his-leu-thr-pro-glu: A hexapeptide with a similar sequence but lacking valine and lysine.
Val-his-leu-thr-pro-val-glu: A heptapeptide missing the lysine residue.
Uniqueness
Val-his-leu-thr-pro-val-glu-lys is unique due to its specific sequence and its role in the hemoglobin S β-chain. Its presence in the amino-terminal region of hemoglobin S distinguishes it from other peptides and contributes to its specific biological functions .
Eigenschaften
Molekularformel |
C42H71N11O12 |
|---|---|
Molekulargewicht |
922.1 g/mol |
IUPAC-Name |
6-amino-2-[[2-[[2-[[1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H71N11O12/c1-21(2)17-28(49-36(58)29(18-25-19-45-20-46-25)50-39(61)32(44)22(3)4)37(59)52-34(24(7)54)41(63)53-16-10-12-30(53)38(60)51-33(23(5)6)40(62)47-26(13-14-31(55)56)35(57)48-27(42(64)65)11-8-9-15-43/h19-24,26-30,32-34,54H,8-18,43-44H2,1-7H3,(H,45,46)(H,47,62)(H,48,57)(H,49,58)(H,50,61)(H,51,60)(H,52,59)(H,55,56)(H,64,65) |
InChI-Schlüssel |
FTEIMYUBKWFJIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


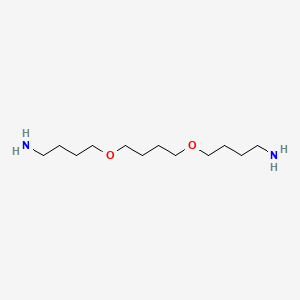
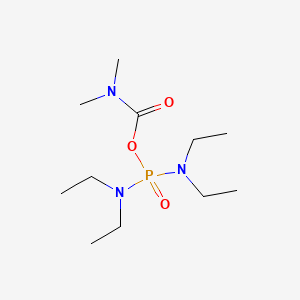
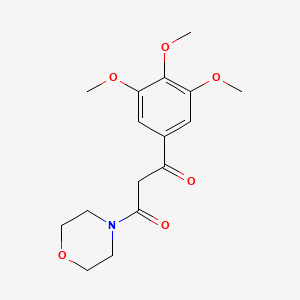



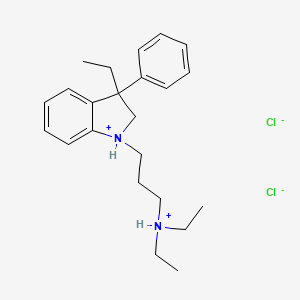
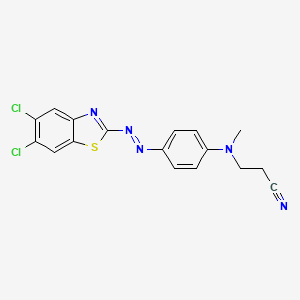
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13748090.png)
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)
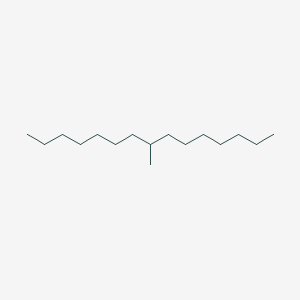

![3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone](/img/structure/B13748117.png)
